N-Cyclopropyl-2-fluoro-3-hydroxybenzamide
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Overview
Description
N-Cyclopropyl-2-fluoro-3-hydroxybenzamide is a chemical compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol It is characterized by the presence of a cyclopropyl group, a fluorine atom, and a hydroxyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-fluoro-3-hydroxybenzamide typically involves the reaction of 2-fluoro-3-hydroxybenzoic acid with cyclopropylamine under appropriate reaction conditions. The process may include steps such as esterification, amidation, and purification to obtain the final product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-fluoro-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-Cyclopropyl-2-fluoro-3-hydroxybenzamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-fluoro-3-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and fluorine atom can influence the compound’s binding affinity and selectivity, while the hydroxyl group may participate in hydrogen bonding and other interactions. These features contribute to the compound’s overall biological activity and effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-2-fluoro-4-hydroxybenzamide
- N-Cyclopropyl-2-chloro-3-hydroxybenzamide
- N-Cyclopropyl-2-fluoro-3-methoxybenzamide
Uniqueness
N-Cyclopropyl-2-fluoro-3-hydroxybenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the cyclopropyl group contributes to its structural rigidity and potential biological activity. These features distinguish it from other similar compounds and make it valuable for various research applications .
Properties
IUPAC Name |
N-cyclopropyl-2-fluoro-3-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-9-7(2-1-3-8(9)13)10(14)12-6-4-5-6/h1-3,6,13H,4-5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKRQODPFLNADW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C(=CC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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